molecular formula C25H50N2O2 B566015 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl CAS No. 22977-65-7

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl

Cat. No.: B566015
CAS No.: 22977-65-7
M. Wt: 410.687
InChI Key: YEAJUYNPHBTFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is free radicals within the body . Free radicals are unstable atoms that can damage cells, causing illness and aging. They play a significant role in oxidative stress, inflammation, and cell death .

Mode of Action

This compound acts as a free radical scavenger . It interacts with free radicals by donating an electron to them, a process known as "reduction" . This neutralizes the free radicals and prevents them from causing damage to cells and tissues .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to oxidative stress and inflammation. By neutralizing free radicals, it reduces oxidative stress and inflammation, thereby protecting cells and tissues .

Pharmacokinetics

It is known that the compound is soluble in all organic solvents and insoluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the reduction of oxidative stress and inflammation within the body . This can protect cells and tissues from damage, potentially preventing or mitigating various diseases and conditions associated with oxidative stress and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with palmitoyl chloride in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Properties

InChI

InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYKZGOJSXDSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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